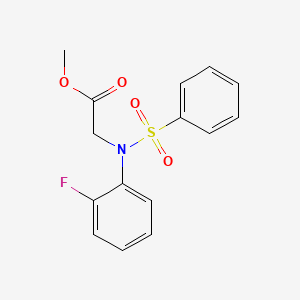
N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide” is a complex organic compound. It contains a benzylpiperidine moiety, which is a common structural motif in many pharmaceuticals and natural products . The compound also contains a sulfonamide group, which is a functional group that is present in several classes of drugs, including some antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and X-ray crystallography. These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the sulfonamide and benzylpiperidine groups. For example, the sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions. The benzylpiperidine moiety could potentially undergo reactions at the nitrogen atom or the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance the compound’s water solubility. The compound’s lipophilicity, a property that could influence its absorption and distribution in the body, could be estimated using computational methods .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of sulfonamide derivatives often involves novel methodologies to introduce sulfonamide groups into various molecular frameworks, leading to compounds with potential pharmacological activities or materials science applications. For example, the synthesis of mixed-ligand copper(II)-sulfonamide complexes has shown that the sulfonamide derivative plays a significant role in governing interactions with DNA, hinting at potential applications in genotoxicity and anticancer activity (González-Álvarez et al., 2013). Additionally, the regioselective synthesis of sulfonamide derivatives demonstrates the versatility of these compounds in creating targeted chemical entities for scientific research (Lobo et al., 2015).
Medicinal Chemistry Applications
Sulfonamides have been evaluated for their antibacterial, antifungal, and anti-inflammatory properties. For instance, novel sulfonamide derivatives have shown potent antibacterial activities and moderate to weak enzyme inhibitory potentials, highlighting their potential as therapeutic agents (Abbasi et al., 2015). Furthermore, the design and synthesis of sulfonamides with selective inhibitory effects on cyclooxygenase enzymes suggest their applicability in managing pain and inflammation (Hashimoto et al., 2002).
Future Directions
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O2S/c20-17-6-7-18(21)19(12-17)26(24,25)22-13-15-8-10-23(11-9-15)14-16-4-2-1-3-5-16/h1-7,12,15,22H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNWJICIYFUNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-2,5-difluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2719153.png)







![4-(5-Fluoropyrimidin-2-yl)-3-oxo-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2719168.png)
![5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2719170.png)


![5-((2-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719173.png)
